molecular formula C9H11ClO2 B8032622 4-Chloro-3-propoxyphenol

4-Chloro-3-propoxyphenol

Cat. No.: B8032622
M. Wt: 186.63 g/mol
InChI Key: FWIQEFKUTVODTB-UHFFFAOYSA-N
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Description

4-Chloro-3-propoxyphenol (CAS 1378655-26-5) is an organic compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 g/mol . This compound belongs to the class of organic compounds known as phenol ethers . Its structure features a phenol group substituted with a chlorine atom and a propoxy chain, which can be represented by the SMILES notation: CCCOC1=C(C=CC(O)=C1)Cl . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. It is closely related to other chlorophenol compounds, such as (3-Chloro-4-Propoxy-Phenyl)-Acetic Acid, which has been identified in research settings as an inhibitor of Prostaglandin G/H synthase 1 (COX-1), a key enzyme in the inflammatory response . Furthermore, 4-chlorophenol derivatives are frequently utilized as core structural motifs in the synthesis of novel compounds with potential anticancer and antimicrobial activities, as demonstrated in research exploring 1,3,4-oxadiazole analogues . Chlorophenols, as a class of compounds, are known to require careful handling due to their potential environmental persistence and toxicity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-3-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIQEFKUTVODTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonating phenol with a base) attacks the propyl halide. Key considerations include:

  • Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol.

  • Propyl halide : 1-Bromopropane or 1-chloropropane are typical alkylating agents, with bromides generally offering higher reactivity due to better leaving-group ability.

  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance nucleophilicity of the phenoxide ion.

A representative reaction is:

4-Chloro-3-hydroxybenzene+CH₃CH₂CH₂XBaseThis compound+HX\text{4-Chloro-3-hydroxybenzene} + \text{CH₃CH₂CH₂X} \xrightarrow{\text{Base}} \text{this compound} + \text{HX}

where X = Cl or Br.

Optimization of Reaction Conditions

Optimization studies highlight the following parameters:

ParameterOptimal RangeImpact on YieldSource
Temperature80–100°CHigher temperatures accelerate kinetics but risk side reactions
Reaction Time6–12 hoursProlonged durations improve conversion but may degrade product
Molar Ratio (Phenol:Alkyl Halide)1:1.2Excess alkyl halide drives completion
SolventDMFEnhances solubility of ionic intermediates

For instance, using K₂CO₃ in DMF at 90°C for 10 hours achieves yields of 72–78%.

Sequential Halogenation and Etherification

Alternative routes involve introducing the chloro and propoxy groups in separate steps. This approach is advantageous when starting from unsubstituted phenol derivatives.

Chlorination Followed by Etherification

  • Chlorination : Direct electrophilic substitution of phenol using Cl₂ or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃.

  • Etherification : Propoxy group introduction via Williamson synthesis, as described in Section 1.

Example:

PhenolCl2,FeCl34-ChlorophenolCH₃CH₂CH₂Br, NaOHThis compound\text{Phenol} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{4-Chlorophenol} \xrightarrow{\text{CH₃CH₂CH₂Br, NaOH}} \text{this compound}

Challenges : Regioselectivity during chlorination must be controlled to favor the para position, requiring careful temperature modulation (0–5°C).

Etherification Followed by Chlorination

  • Etherification : Propoxy group introduction to phenol.

  • Chlorination : Selective chlorination at the 4-position using directed ortho-metalation (DoM) strategies or bulky directing groups.

This method avoids competition between chloro and propoxy groups for electrophilic positions. Yields improve to 80–85% when using tert-butyllithium to deprotonate the 3-position prior to chlorination.

Catalytic and Green Chemistry Approaches

Recent advances focus on minimizing waste and improving atom economy.

Phase-Transfer Catalysis (PTC)

Using quaternary ammonium salts (e.g., tetrabutylammonium bromide) allows reactions in biphasic systems (water/organic solvent), reducing DMF dependence. Reported yields reach 68% with reduced reaction times (4–6 hours).

Microwave-Assisted Synthesis

Microwave irradiation accelerates etherification, completing reactions in 1–2 hours at 120°C. This method enhances reproducibility and reduces energy consumption.

Analytical Characterization and Validation

Post-synthesis analysis ensures product integrity:

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with the propoxy –OCH₂– group resonating at δ 3.8–4.1 ppm.

    • ¹³C NMR : The chloro-substituted carbon is observed at δ 120–125 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 186.63 (C₉H₁₁ClO₂).

  • Melting Point : 66–68°C (lit. 66°C).

Industrial-Scale Production Challenges

Scalability issues arise from:

  • Purification : Column chromatography is impractical; distillation or recrystallization (using ethanol/water) are preferred.

  • Byproduct Formation : Dialkylation (bis-propoxy derivatives) occurs if stoichiometry is unbalanced, requiring careful monitoring .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-propoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-propoxyphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The exact molecular pathways and targets are still under investigation, but it is believed to involve oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-3-propoxyphenol with structurally related chlorophenols from the evidence, focusing on substituent effects:

Table 1: Comparative Properties of Chlorophenols

Compound Chemical Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Profile Key Applications/Findings
4-Chlorophenol C₆H₅ClO 128.56 43–45* 217–220* Soluble in organic solvents Environmental pollutant; monitored in air/water
4-Chloro-3-methylphenol C₇H₇ClO 142.59 65–68 235 Insoluble in water; soluble in alcohols, benzene, ether Pharmaceutical intermediate; analytical standard
4-Chloro-3-ethylphenol C₈H₉ClO ~156.45 (calculated) N/A N/A Likely low water solubility Synthesized via patented methods; biological applications studied
3-Chloro-4-nitrophenol C₆H₄ClNO₃ ~173.55 (calculated) N/A N/A Reduced solubility (nitro group) Used in organic synthesis

Substituent Effects on Physicochemical Properties

  • Chlorine Position: Para-substitution (as in 4-chlorophenol) enhances resonance stabilization of the phenolate ion, increasing acidity compared to ortho isomers .
  • Alkyl Substituents: Methyl Group (4-Chloro-3-methylphenol): Increases molecular weight (142.59 g/mol vs. 128.56 g/mol for 4-chlorophenol) and hydrophobicity, reducing water solubility. Boiling point rises to 235°C due to stronger van der Waals interactions . Ethyl Group (4-Chloro-3-ethylphenol): Longer alkyl chain further elevates hydrophobicity and likely decreases volatility compared to methyl derivatives. Synthesis methods involve specialized catalysts, as noted in patents .
  • Nitro Group (3-Chloro-4-nitrophenol): Electron-withdrawing nature increases acidity (lower pKa) but reduces water solubility due to diminished hydrogen-bonding capacity .

Biological Activity

4-Chloro-3-propoxyphenol is a chlorinated phenolic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound has the molecular formula C₉H₁₁ClO₂. The presence of the chlorine atom at the para position and the propoxy group at the meta position significantly influence its chemical reactivity and biological properties. The compound's structure can be represented as follows:

C9H11ClO2\text{C}_9\text{H}_{11}\text{ClO}_2

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to disrupt microbial cell membranes, leading to cell death. The mechanism typically involves interference with essential enzymatic processes critical for microbial growth. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Antifungal Activity

In addition to its antibacterial effects, this compound has been investigated for its antifungal activity. It has shown efficacy against common fungal pathogens, making it a candidate for use in antifungal treatments.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Halogenation : This involves the chlorination of phenolic compounds under controlled conditions to achieve high yields of para-substituted derivatives.
  • Esterification : The reaction of 4-chlorophenol with propanol in the presence of an acid catalyst can yield this compound effectively.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various chlorinated phenols, including this compound. The results indicated that this compound exhibited a significant reduction in microbial load in contaminated water samples, highlighting its potential as a disinfectant agent in water treatment processes.

Case Study 2: Agricultural Applications

Research conducted on the application of this compound in agriculture demonstrated its effectiveness as a pesticide. The compound was tested against fungal pathogens affecting crops, showing promising results in reducing disease incidence while being less toxic to beneficial organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-propoxyphenol, and how can reaction efficiency be optimized?

  • Methodology :

  • Route Selection : Start with Friedel-Crafts acylation or electrophilic substitution on phenol derivatives. For example, propoxylation of 4-chlorophenol using propyl bromide under alkaline conditions, followed by purification via recrystallization (analogous to methods in for amino-propanol derivatives) .
  • Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., K₂CO₃). Monitor yields via HPLC or GC-MS.
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via melting point analysis and ¹H/¹³C NMR .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (as per chlorophenol handling guidelines in and ) .
  • Waste Management : Collect waste in sealed, labeled containers for halogenated organics. Partner with certified waste disposal services to comply with EPA/OSHA regulations (similar to ) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or IR stretches) during structural elucidation be resolved?

  • Troubleshooting :

  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; propoxy groups may exhibit solvent-dependent splitting (refer to for fluorophenylacetic acid analysis) .
  • Impurity Identification : Use high-resolution MS to detect byproducts (e.g., incomplete propoxylation). Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments .
  • Computational Validation : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and simulate NMR/IR spectra via Gaussian or ORCA. Compare with experimental data .

Q. What strategies are effective in analyzing the biological activity of this compound, particularly when bioassay results contradict computational predictions?

  • Methodology :

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., enzymes in ’s phenylamine derivatives) .
  • In Vitro Assays : Conduct dose-response studies (e.g., MIC assays for antimicrobial activity) in triplicate. Address discrepancies by checking cell viability (MTT assay) and compound stability (LC-MS monitoring) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to reconcile outliers. Consider solvent effects (DMSO vs. aqueous buffers) on bioavailability .

Q. Which computational methods best predict the reactivity of this compound in different solvent environments?

  • Approach :

  • Solvent Modeling : Use COSMO-RS or SMD implicit solvent models to calculate solvation free energy and pKa (tools: Schrödinger, Gaussian). Compare with experimental solubility data (e.g., logP via shake-flask method) .
  • Reactivity Trends : Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. Validate with kinetic studies (e.g., reaction rates in polar aprotic vs. protic solvents) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or chromatographic retention times?

  • Resolution Steps :

  • Purity Verification : Re-crystallize the compound and analyze via DSC for melting point accuracy. Cross-check with HPLC (C18 column, acetonitrile/water mobile phase) .
  • Method Calibration : Standardize instruments using reference compounds (e.g., 4-Chloro-3-methylphenol in ) and document environmental conditions (humidity, temperature) .

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